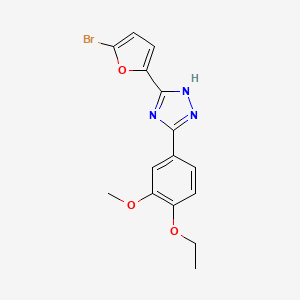
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid with sulfonamide under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
- 4-Oxo-1,4-dihydropyridine-3-carboxamide
- 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide is unique due to the presence of both bromine and sulfonamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C5H5BrN2O3S |
|---|---|
Molekulargewicht |
253.08 g/mol |
IUPAC-Name |
5-bromo-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O3S/c6-3-1-8-2-4(5(3)9)12(7,10)11/h1-2H,(H,8,9)(H2,7,10,11) |
InChI-Schlüssel |
FVCVEPNQCOQPOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1)Br)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)
![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)




![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)


![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)

